![molecular formula C21H21NO3S B2626333 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-72-4](/img/structure/B2626333.png)
4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a biphenyl core with a methoxy group (-OCH3) and a phenethyl group (-C6H5CH2CH2-) attached to one of the phenyl rings, and a sulfonamide group attached to the other phenyl ring .Chemical Reactions Analysis
Sulfonamides are generally stable compounds. They can undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on synthesizing novel derivatives of sulfonamides, including 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide, to explore their chemical properties and potential applications. For example, studies have developed methods for synthesizing sulfonamide derivatives with potential bactericidal and fungicidal activities or for applications in materials science, such as proton exchange membranes for fuel cells (F. El-Mariah & E. Nassar, 2008; D. Kim, G. Robertson, & M. Guiver, 2008)(El-Mariah & Nassar, 2008)(Kim, Robertson, & Guiver, 2008).
Antimicrobial and Antifungal Applications
Several studies have synthesized sulfonamide derivatives, including those related to 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide, to evaluate their antimicrobial and antifungal efficacy. These compounds have been tested against various bacterial and fungal strains, showing promising bactericidal and fungicidal properties (N. Siddiqui et al., 2010; Z. Chohan & H. Shad, 2011)(Siddiqui et al., 2010)(Chohan & Shad, 2011).
Applications in Drug Discovery
The structural versatility of sulfonamide derivatives allows for their exploration as potential therapeutic agents. Research includes their use in discovering new treatments for diseases such as Alzheimer's, showcasing significant inhibitory activities against target enzymes (M. Abbasi et al., 2018)(Abbasi et al., 2018).
Anticancer and Antioxidant Potential
Compounds synthesized from sulfonamide derivatives have been evaluated for their anticancer and antioxidant effects, with some showing potent activities against cancer cell lines and exhibiting antioxidant properties (H. Mohamed et al., 2022)(Mohamed et al., 2022).
Enzyme Inhibition
Sulfonamide derivatives have been explored for their role in enzyme inhibition, with potential applications in treating various conditions by targeting specific enzymes. This includes studies on their inhibitory effects on enzymes like carbonic anhydrase, which is significant for various physiological processes (C. Supuran et al., 2013)(Supuran et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-25-20-11-7-18(8-12-20)19-9-13-21(14-10-19)26(23,24)22-16-15-17-5-3-2-4-6-17/h2-14,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWITFEIRRISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)
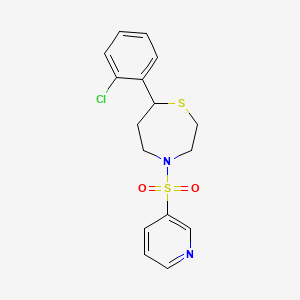
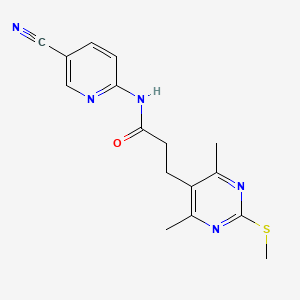
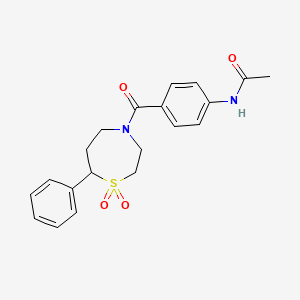
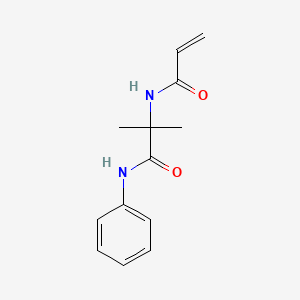
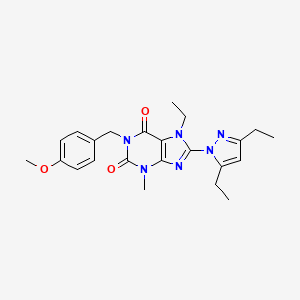
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)
![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
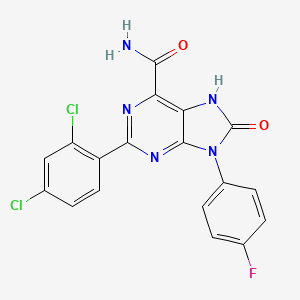
![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)